molecular formula C8H7FN2O2S B2996603 4-fluoro-1H-indole-3-sulfonamide CAS No. 1546213-79-9

4-fluoro-1H-indole-3-sulfonamide

Cat. No. B2996603
CAS RN: 1546213-79-9
M. Wt: 214.21
InChI Key: OMVQIVKKORUHES-UHFFFAOYSA-N
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Description

4-fluoro-1H-indole-3-sulfonamide is a compound with the CAS Number: 1546213-79-9 . It has a molecular weight of 214.22 and is usually stored at room temperature . The compound is typically in powder form .


Synthesis Analysis

The synthesis of sulfonamide-based indole derivatives, including 4-fluoro-1H-indole-3-sulfonamide, involves a variety of techniques . The indole moiety, which constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component, is produced by these techniques . The sulfonamide analogs of indole, often referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions .


Molecular Structure Analysis

The Inchi Code for 4-fluoro-1H-indole-3-sulfonamide is 1S/C8H7FN2O2S/c9-5-2-1-3-6-8(5)7(4-11-6)14(10,12)13/h1-4,11H,(H2,10,12,13) .


Chemical Reactions Analysis

The sulfonamide analogs of indole undergo substitution, primarily at the C-3 position . This makes them suitable pharmacophore equivalents for substituting active sites in drug design .


Physical And Chemical Properties Analysis

4-fluoro-1H-indole-3-sulfonamide is a powder that is stored at room temperature . It has a molecular weight of 214.22 .

Scientific Research Applications

Antibacterial Activity

Compounds with the indole-sulfonamide structure have shown significant antibacterial activity, particularly against Gram-negative bacteria such as Klebsiella pneumoniae . This suggests potential applications in developing new antibacterial agents .

Antiviral Activity

Indole-based sulfonamide derivatives have been investigated for their antiviral activity against a broad range of RNA and DNA viruses, indicating their potential use in antiviral drug development .

Anti-inflammatory and Analgesic Activities

Some indole derivatives containing sulfonamide groups have demonstrated anti-inflammatory and analgesic properties, which could be useful in creating new medications for treating pain and inflammation .

Enantioselective Synthesis

The enantioselective synthesis of sulfonamide-indole derivatives has been reported, which is important for creating compounds with specific chirality—a key factor in drug efficacy and safety .

Analytical Chemistry Applications

Indole-sulfonamide derivatives have been used to analyze IR stretching vibrations, which can be applied in various fields of analytical chemistry to identify and characterize chemical substances .

Electrochemical Properties

A series of indole-based-sulfonamide derivatives have been synthesized and characterized for their electrochemical properties, which could have implications for their use in electrochemical sensors or other electronic applications .

Synthesis, biological activity of newly designed sulfonamide based… Synthesis of biologically active sulfonamide-based indole analogs: a… A brief review of the biological potential of indole derivatives A brief review of the biological potential of indole derivatives Synthesis, characterization and electrochemical properties of some…

Future Directions

The goal of current research is to present the most recent methods for synthesizing indole-sulfonamide derivatives, together with data on their reported activities . This will help medicinal chemists rationally develop pharmacologically active derivatives of indole with sulfonamide scaffolds .

properties

IUPAC Name

4-fluoro-1H-indole-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O2S/c9-5-2-1-3-6-8(5)7(4-11-6)14(10,12)13/h1-4,11H,(H2,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVQIVKKORUHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=CN2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-1H-indole-3-sulfonamide

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